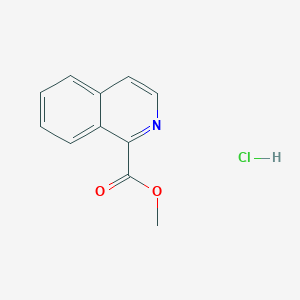

Methyl isoquinoline-1-carboxylate hcl

Description

Methyl isoquinoline-1-carboxylate HCl (CAS: 27104-72-9) is a heterocyclic compound featuring a methyl ester group at the 1-position of the isoquinoline scaffold, with an HCl counterion enhancing its stability and solubility.

Propriétés

IUPAC Name |

methyl isoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-7H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTYDYADLUQSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=CC=CC=C21.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl isoquinoline-1-carboxylate hydrochloride typically involves the esterification of isoquinoline-1-carboxylic acid with methanol in the presence of a suitable catalyst, followed by the conversion to its hydrochloride salt. One common method involves the use of sulfuric acid as a catalyst for the esterification reaction. The reaction is carried out under reflux conditions, and the resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of methyl isoquinoline-1-carboxylate hydrochloride often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl isoquinoline-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isoquinoline-1-carboxylic acid.

Reduction: Reduction reactions can convert it to isoquinoline derivatives with different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.

Applications De Recherche Scientifique

Methyl isoquinoline-1-carboxylate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of methyl isoquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from it.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Methyl Esters vs. Ethyl Esters

- Methyl 3-(2,4-dichlorobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate (4g): Structure: Contains a dichlorobenzoyl substituent at the 3-position. Physical Properties: Melting point (205–208°C), yield (64%), and elemental analysis (C: 63.34%, H: 3.29%, Cl: 17.80%, N: 3.52%) . Spectroscopy: FT-IR peaks at 1708 cm⁻¹ (ester C=O) and 1626 cm⁻¹ (C=N) .

- Ethyl 3-(2,4-dichlorobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate (4n): Structure: Ethyl ester analog with the same 3-substituent. Physical Properties: Lower melting point (184–186°C) and yield (52%) compared to methyl ester 4g .

Key Insight : Methyl esters generally exhibit higher thermal stability (elevated melting points) and comparable yields to ethyl esters, likely due to reduced steric hindrance and enhanced crystallinity .

Substituent Effects

- Electron-Withdrawing Groups: Methyl 3-(4-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate (4f):

- High melting point (209–212°C) and yield (70%) due to nitro group stabilization . Methyl 3-Oxo-3H-pyrano[2,3-c]isoquinoline-1-carboxylate (6a):

- Pyrano-fused ring lowers melting point (105–107°C) and alters IR peaks (1733 cm⁻¹ for C=O) .

- Aromatic vs. Aliphatic Substituents: Ethyl 3-(1-naphthoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate (4h):

- Bulky naphthoyl group reduces yield (72%) but enhances lipophilicity .

Spectroscopic and Analytical Data

Infrared Spectroscopy (FT-IR)

Nuclear Magnetic Resonance (NMR)

- Methyl 3-Oxo-3H-pyrano[2,3-c]isoquinoline-1-carboxylate (6a): ¹H NMR: δ 4.04 (s, 3H, OCH₃), 9.24 (s, 1H, CH) .

- Ethyl 2-(2-(4-chlorophenyl)azo) analog (10Bb) :

Trend : Methyl esters show sharp singlet peaks for OCH₃ (δ ~4.0 ppm), while ethyl esters exhibit characteristic triplets and quartets for CH₂CH₃ .

Comparative Table of Key Compounds

Activité Biologique

Methyl isoquinoline-1-carboxylate hydrochloride (MIQH) is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of MIQH, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Methyl Isoquinoline-1-Carboxylate Hydrochloride

- Chemical Structure : MIQH is characterized by its isoquinoline backbone, which contributes to its pharmacological properties.

- CAS Number : 2089325-74-4

- Molecular Formula : C11H10ClNO2

MIQH exhibits various biological effects through multiple mechanisms:

- Anticancer Activity : Isoquinoline derivatives, including MIQH, have shown promising anticancer properties. They can induce apoptosis and cell cycle arrest in cancer cells.

- Antimicrobial Effects : MIQH has demonstrated activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : Research indicates that MIQH can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Anticancer Activity

A study investigated the effects of isoquinoline derivatives on neuroendocrine prostate cancer cells. The results indicated that certain derivatives exhibited significant antiproliferative activities with IC50 values as low as 0.47 μM, suggesting a strong potential for MIQH in cancer therapy .

| Compound | IC50 Value (μM) | Selectivity Index |

|---|---|---|

| Compound 46 | 0.47 | >190 (compared to PC-3) |

Antimicrobial Effects

Isoquinoline derivatives have been reported to possess antibacterial and antifungal activities. A comprehensive study highlighted that several isoquinoline alkaloids showed potent activity against Hepatitis B Virus (HBV) with IC50 values below 5 μM . While specific data on MIQH was not available, its structural similarity suggests potential efficacy.

Anti-inflammatory Properties

Research has shown that isoquinoline derivatives can suppress LPS-induced inflammation in microglial cells. For instance, compounds similar to MIQH demonstrated significant inhibition of IL-6 and TNF-α production with IC50 values ranging from 20 to 40 μM . This indicates that MIQH could be effective in treating inflammatory conditions.

Summary of Biological Activities

The following table summarizes the biological activities associated with methyl isoquinoline-1-carboxylate hydrochloride:

| Activity Type | Evidence/Findings |

|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation |

| Antimicrobial | Potential activity against HBV and other pathogens |

| Anti-inflammatory | Suppresses pro-inflammatory cytokines |

Q & A

Q. How can researchers optimize synthetic routes for methyl isoquinoline-1-carboxylate HCl while ensuring reproducibility?

To optimize synthesis, employ retrosynthetic analysis using AI-powered models (e.g., Template_relevance Pistachio or Reaxys) to predict feasible pathways, as demonstrated in isoquinoline derivative synthesis . Validate intermediates via HPLC or GC-MS to confirm purity at each step. Document reaction conditions (solvent, temperature, catalyst) rigorously, referencing protocols from peer-reviewed journals. For reproducibility, include detailed spectroscopic data (e.g., H/C NMR) akin to the characterization of pyrrolo[2,1-a]isoquinoline derivatives .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Prioritize multi-modal characterization:

- NMR spectroscopy : Assign peaks using DEPT and 2D experiments (COSY, HSQC) to resolve structural ambiguities, as shown in studies of pyrrolo[2,1-a]isoquinoline derivatives .

- HRMS : Confirm molecular ion masses with <5 ppm error.

- X-ray crystallography : Resolve stereochemistry for chiral centers, if applicable.

Cross-reference data with PubChem entries (e.g., DTXSID10348829 for structural analogs) to validate assignments .

Q. How should researchers conduct a systematic literature review on this compound’s bioactivity?

Source selection : Use databases like PubMed, Reaxys, and CAS SciFinder, excluding non-peer-reviewed platforms.

Data extraction : Tabulate bioassay results (e.g., IC, EC) and note assay conditions (cell lines, controls).

Gap analysis : Identify contradictions (e.g., antiviral vs. cytotoxic effects in isoquinoline derivatives) .

Ethical review : Address biosafety considerations for in vivo studies, per institutional guidelines .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

Apply density-functional theory (DFT) to model electron density and correlation energies, as in the Colle-Salvetti method, to predict binding affinities . Pair with molecular docking (AutoDock Vina) to simulate ligand-receptor interactions. Validate predictions using in vitro assays (e.g., SPR or ITC) and compare with structurally related compounds (e.g., yohimbine analogs) .

Q. What strategies resolve contradictions in reported bioactivity data for isoquinoline derivatives?

Adopt meta-analysis frameworks ():

- Covariate adjustment : Control for variables like assay type (cell-free vs. cell-based) or compound purity.

- Dose-response reanalysis : Use nonlinear regression to compare EC values across studies.

- Mechanistic studies : Probe off-target effects via kinome profiling or transcriptomics. For example, discrepancies in antiviral activity might stem from divergent viral strains or host-cell models .

Q. How should researchers design experiments to elucidate the compound’s metabolic stability?

- In vitro assays : Use liver microsomes or hepatocytes to measure clearance rates. Include positive controls (e.g., verapamil) and monitor metabolites via LC-MS/MS.

- Isotope labeling : Track C-labeled compound in excretion studies.

- Computational ADME : Apply QSAR models to predict CYP450 interactions, cross-referencing PubChem’s toxicity data (e.g., DSSTox) .

Q. What are best practices for presenting complex data (e.g., synthetic pathways or bioactivity) in manuscripts?

- Tables : Summarize synthetic yields, spectroscopic data, and bioactivity metrics (IC, selectivity indices). Avoid overcrowding; limit to 3–4 columns .

- Figures : Use color-coded schematics for reaction mechanisms, adhering to journal guidelines (e.g., 2–3 structures per graphic) .

- Supplemental data : Archive raw NMR spectra, crystallography files, and assay protocols in public repositories (e.g., Zenodo).

Methodological Notes

- Ethical compliance : Disclose chemical hazards (e.g., toxicity, handling precautions) per SDS guidelines .

- Data validation : Use certified reference standards (e.g., pharmaceutical-grade APIs) for calibration .

- Reproducibility : Follow ICMJE standards for documenting reagents (purity, lot numbers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.